Adipaldehyde

Catalog No.
S582775
CAS No.
1072-21-5
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipaldehyde

CAS Number

1072-21-5

Product Name

Adipaldehyde

IUPAC Name

hexanedial

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2

InChI Key

UMHJEEQLYBKSAN-UHFFFAOYSA-N

SMILES

C(CCC=O)CC=O

Synonyms

adipic dialdehyde

Canonical SMILES

C(CCC=O)CC=O

The exact mass of the compound Adipaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

Adipaldehyde (CAS 1072-21-5), also known as hexanedial, is a highly reactive, linear six-carbon α,ω-dialdehyde utilized primarily as a bifunctional synthetic intermediate and a specialized, mild crosslinking agent[1]. Unlike shorter-chain dialdehydes, it is typically supplied as an aqueous solution where it uniquely exists as an acyclic dihydrate, maximizing the availability of its unmasked aldehyde groups for downstream reactions [2]. In industrial and laboratory procurement, adipaldehyde is prioritized for its role as a precursor to nylon-related polymers (such as adiponitrile) and for applications requiring controlled bioconjugation where standard, aggressive crosslinkers would cause material degradation or excessive toxicity [3].

Substituting adipaldehyde (C6) with the industry-standard glutaraldehyde (C5) fundamentally alters reaction thermodynamics and aqueous behavior, leading to process failures in sensitive applications [1]. The carbon chain length strictly dictates the hydration equilibrium; while C5 analogs predominantly form masked, cyclic hemiacetals in water, adipaldehyde's C6 backbone prevents this, maintaining a highly accessible acyclic dihydrate state [2]. Furthermore, in protein crosslinking, glutaraldehyde's five-carbon chain perfectly aligns to form highly stable six-membered piperidine rings with lysine residues, causing rapid, extensive polymerization. Adipaldehyde, conversely, forms less thermodynamically favorable seven-membered rings, resulting in a deliberately milder, tunable crosslinking profile that prevents the over-crosslinking and subsequent inactivation of sensitive biological structures [3].

Aqueous Hydration State and Free Aldehyde Availability

The utility of a dialdehyde in aqueous synthesis depends heavily on its hydration state. Adipaldehyde exists exclusively as an acyclic dihydrate in aqueous solution, whereas shorter-chain analogs form complex, less reactive cyclic structures [1].

Evidence DimensionAqueous molecular conformation
Target Compound DataAdipaldehyde (C6) exists as 100% acyclic dihydrate.
Comparator Or BaselineGlutaraldehyde (C5) exists as a complex equilibrium of cyclic hemiacetals and polymers.
Quantified DifferenceComplete absence of cyclic masking in adipaldehyde compared to the predominantly cyclic/polymeric state of glutaraldehyde.
ConditionsAqueous solution at standard room temperature.

The acyclic nature of adipaldehyde ensures predictable stoichiometry and distinct reaction kinetics, making it a more reliable bifunctional building block in aqueous synthesis.

Protein Crosslinking Extent and Structural Preservation

In comparative studies of collagen and protein crosslinking, reactivity peaks at the five-carbon chain length. Adipaldehyde's six-carbon chain fundamentally alters the reaction pathway, yielding a much milder crosslinking profile[1].

Evidence DimensionCrosslinking reactivity and ring formation
Target Compound DataAdipaldehyde induces only slow, partial cross-linking via thermodynamically less favorable 7-membered ring formation.
Comparator Or BaselineGlutaraldehyde maximizes reactivity, causing rapid, extensive cross-linking via stable 6-membered piperidine rings.
Quantified DifferenceGlutaraldehyde represents the maximum reactivity peak in the C2-C6 dialdehyde series, whereas adipaldehyde yields significantly lower crosslink density.
ConditionsCollagen and enzyme immobilization assays at neutral pH.

Adipaldehyde is the required procurement choice when extensive crosslinking would destroy enzyme activity, alter target protein conformation, or cause unwanted precipitation.

Sporicidal Activity and Occupational Toxicity

While dialdehydes are known for their biocidal properties, the efficacy and associated toxicity vary drastically by chain length. Glutaraldehyde is a potent, highly toxic sterilant, whereas adipaldehyde exhibits a vastly reduced toxicity profile [1].

Evidence DimensionBiocidal efficacy against bacterial spores
Target Compound DataAdipaldehyde is classified as only "Slightly active" against bacterial spores.
Comparator Or BaselineGlutaraldehyde is classified as "Excellent," rapidly eliminating spores.
Quantified DifferenceGlutaraldehyde achieves complete sporicidal action, whereas adipaldehyde demonstrates negligible sporicidal toxicity.
ConditionsStandardized sporicidal assays (e.g., Bacillus subtilis spores).

Adipaldehyde offers a significantly safer handling profile for chemical formulations and syntheses where high-level sterilization is not required, reducing occupational exposure risks.

Mild Enzyme Immobilization and Bioconjugation

Procure adipaldehyde for bioconjugation workflows where the retention of enzyme activity or the preservation of delicate immunogen structures is critical. Because it forms 7-membered rings rather than the aggressive 6-membered rings of glutaraldehyde, adipaldehyde prevents the over-crosslinking and precipitation that typically inactivate sensitive proteins [1].

Precursor for Nylon-Related Polymers

Select adipaldehyde as a bifunctional intermediate for the synthesis of adiponitrile and other Nylon 6,6 precursors. Its unmasked, acyclic dihydrate state in aqueous solution ensures predictable stoichiometry and efficient conversion in specialized catalytic hydroformylation and oxidation pathways [2].

Low-Toxicity Aqueous Formulations

Utilize adipaldehyde in formulations requiring a reactive dialdehyde building block without the severe occupational hazards and sporicidal toxicity associated with glutaraldehyde. Its 'slightly active' biocidal profile makes it safer for large-scale handling in non-sterilant industrial applications[3].

XLogP3

-0.2

Melting Point

-8.0 °C

Other CAS

1072-21-5

Wikipedia

Hexanedial

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 08-15-2023

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